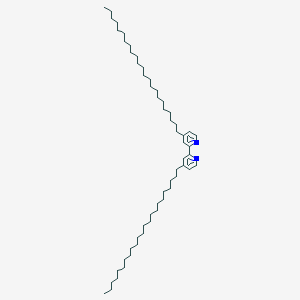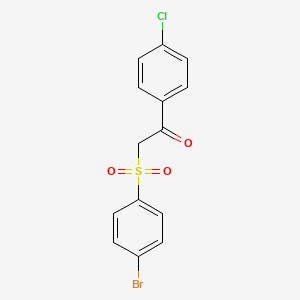![molecular formula C24H17N5O4 B14315200 4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline CAS No. 110320-97-3](/img/structure/B14315200.png)
4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dinitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-diphenylaniline in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the process .
化学反応の分析
Types of Reactions
4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens, sulfonic acids, and other electrophiles under acidic or basic conditions.
Major Products Formed
Reduction: Formation of 4-[(E)-(2,4-diaminophenyl)diazenyl]-N,N-diphenylaniline.
Oxidation: Formation of various oxidized derivatives depending on the extent of oxidation.
Substitution: Formation of substituted derivatives with different functional groups on the aromatic rings.
科学的研究の応用
4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
作用機序
The mechanism of action of 4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .
類似化合物との比較
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(2-Biphenyl)diazenyl]-morpholine
- 1,3-Bis(biphenyl-4-yl)triazene
Uniqueness
4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
特性
CAS番号 |
110320-97-3 |
|---|---|
分子式 |
C24H17N5O4 |
分子量 |
439.4 g/mol |
IUPAC名 |
4-[(2,4-dinitrophenyl)diazenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C24H17N5O4/c30-28(31)22-15-16-23(24(17-22)29(32)33)26-25-18-11-13-21(14-12-18)27(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17H |
InChIキー |
YQYQAKKOHZYHEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


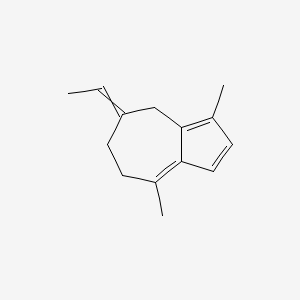
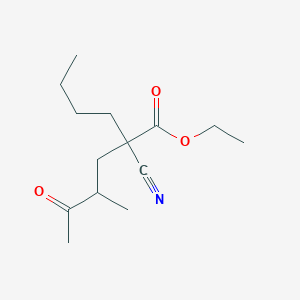
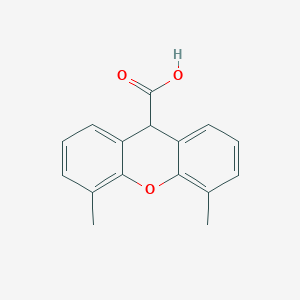
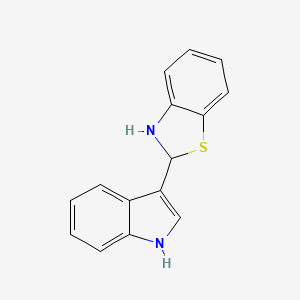
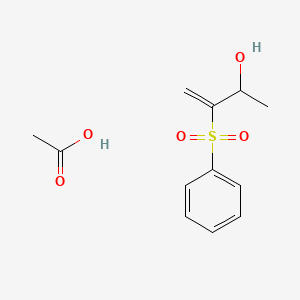
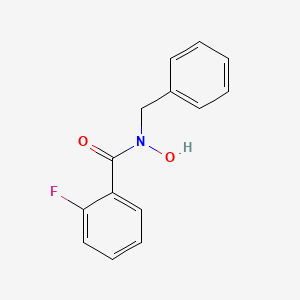
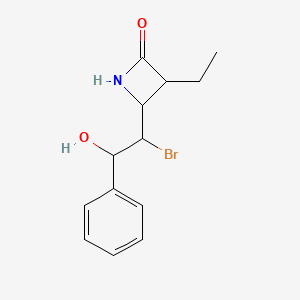
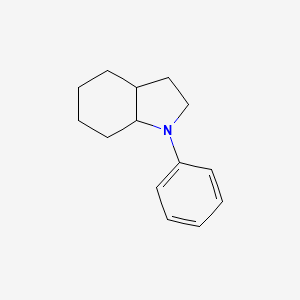
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)
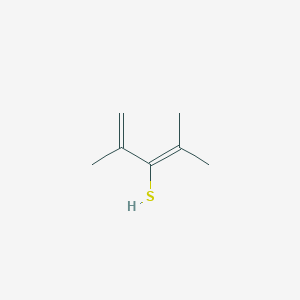

![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)
